2-Hydroxyphenylacetic acid

Overview

Description

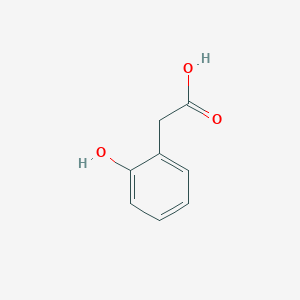

2-Hydroxyphenylacetic acid (2-HPAA), also known as o-hydroxyphenylacetic acid, is a phenolic derivative of phenylacetic acid with the hydroxyl group substituted at the ortho position of the benzene ring (CAS: 614-75-5; molecular formula: C₈H₈O₃; molecular weight: 152.15 g/mol) . It is classified under 2(hydroxyphenyl)acetic acids and is a key intermediate in metabolic pathways involving phenylalanine, tyrosine, and aromatic amino acids . 2-HPAA participates in the biosynthesis of catecholamines (e.g., dopamine, adrenaline) and neurotransmitters like serotonin and melatonin . Industrially, it serves as a precursor in synthesizing atenolol (a β-blocker) and 3,4-dihydroxyphenylacetic acid . Its role in microbial metabolism and associations with gut microbiota (e.g., Lactobacillus) further highlight its biological significance .

Preparation Methods

Catalytic Reduction of Hydroxymandelic Acid

Reaction Mechanism and Conditions

The reduction of 4-hydroxymandelic acid to 2-HPA employs formic acid as a reducing agent in the presence of sulfur-based catalysts, such as sodium disulfite (Na₂S₂O₅), at temperatures ≥50°C . The reaction proceeds via decarboxylation and subsequent reduction, with the sulfur catalyst facilitating electron transfer. Optimal conditions include a molar ratio of 1.1:1 (formic acid to hydroxymandelic acid) and 0.1 moles of Na₂S₂O₅ per mole of substrate, achieving near-quantitative conversion .

Table 1: Optimized Parameters for Catalytic Reduction

| Parameter | Value |

|---|---|

| Temperature | 50–80°C |

| Catalyst Loading | 0.10 ± 0.02 mol/mol |

| Formic Acid Ratio | 1.1 ± 0.1 mol/mol |

| Reaction Time | 4–6 hours |

| Yield | 98% |

Workup and Isolation

Post-reaction, the mixture is acidified to pH ≤2 using orthophosphoric acid (H₃PO₄), inducing crystallization of 2-HPA . Distillation under reduced pressure removes excess water, followed by cooling to ambient temperature to isolate crystalline product. Recrystallization from aqueous ethanol yields 99% pure 2-HPA, as verified by HPLC .

Hydrolysis of (2-Chlorophenyl)acetic Acid

Alkaline Hydrolysis with Copper Catalysts

This method involves nucleophilic aromatic substitution, where (2-chlorophenyl)acetic acid reacts with sodium hydroxide (NaOH) in high-boiling solvents (e.g., SOLVESSO 150) at 160–220°C . Copper sulfate (CuSO₄) serves as a catalyst, enhancing hydroxyl group incorporation.

Table 2: Hydrolysis Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | SOLVESSO 150 |

| Temperature | 160–220°C |

| Catalyst | CuSO₄ (5–10 wt%) |

| Base | NaOH (2.5 equiv) |

| Yield (Crude) | 70–75% |

Purification Challenges

The crude product requires extraction with ethyl acetate and charcoal treatment to remove polymeric byproducts. Final acidification to pH 3.5 yields 2-HPA with ~85% purity, necessitating further chromatographic purification for pharmaceutical-grade material .

Diazomethane Methylation Followed by Hydrolysis

Synthetic Pathway and Hazards

A less conventional route involves methylating 2-hydroxybenzaldehyde with diazomethane (CH₂N₂), followed by cyanide addition and hydrolysis to 2-HPA . Despite its novelty, diazomethane’s extreme toxicity and explosivity limit its industrial adoption.

Table 3: Diazomethane Method Overview

| Parameter | Value |

|---|---|

| Diazomethane Equiv | 1.2 |

| Reaction Temp | 0–5°C |

| Overall Yield | 11% |

| Purity (NMR) | <90% |

Analytical Limitations

Poor-resolution ¹³C NMR spectra and inconsistent mass spectrometry data (e.g., identical observed/calculated m/z for intermediates) raise concerns about structural fidelity .

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenylacetic acids.

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-HPAA exhibits notable antioxidant activity. Studies have demonstrated that its salts, particularly when complexed with alkali metals, show enhanced antioxidant capabilities through assays such as ABTS, FRAP, and CUPRAC . These properties make it a candidate for developing supplements aimed at combating oxidative stress-related conditions.

Antimicrobial Activity

2-HPAA has been tested for its antibacterial and antifungal properties against various pathogens, including E. coli, K. aerogenes, and C. albicans. The compound's efficacy as an antimicrobial agent suggests potential applications in pharmaceutical formulations aimed at treating infections .

Intermediate in Drug Synthesis

The compound serves as an intermediate in synthesizing various bioactive products, including antihypertensive agents. Its role in drug development highlights its importance in pharmaceutical chemistry .

Biomarker for Metabolic Disorders

2-HPAA is a significant metabolite associated with phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in phenylalanine hydroxylase. Elevated levels of 2-HPAA are indicative of metabolic stress and insulin resistance, making it a valuable biomarker for diagnosing conditions such as Type 2 Diabetes Mellitus (T2D) and other metabolic disorders .

Testing Methods

Clinical testing for 2-HPAA is typically performed on urine samples, although blood tests can also be utilized. The analysis helps assess metabolic function and gastrointestinal health, providing insights into the patient's metabolic status . Reference ranges for 2-HPAA levels are crucial for accurate diagnosis; levels above <2 mmol/mol creatinine are often considered elevated .

Biomarker for Dietary Intake

The presence of 2-HPAA in bodily fluids can serve as a biomarker for the consumption of foods rich in phenolic compounds, such as blueberries and parsley. Its detection can help assess dietary habits and their impact on health outcomes .

Research Insights and Case Studies

Mechanism of Action

The mechanism of action of 2-Hydroxyphenylacetic acid involves its role as a metabolite in the phenylalanine metabolic pathway. It is produced through the hydroxylation of phenylacetic acid by specific enzymes. This compound can interact with various molecular targets, including enzymes involved in the metabolism of aromatic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The positional isomerism of hydroxyl groups distinguishes 2-HPAA from analogs like 3-hydroxyphenylacetic acid (3-HPAA) and 4-hydroxyphenylacetic acid (4-HPAA) . Key differences include:

Tyrosinase Inhibition and Melanogenesis

In B16F0 melanoma cells, 2-HPAA, 3-HPAA, and 4-HPAA inhibit tyrosinase activity (the rate-limiting enzyme in melanin synthesis) but exhibit varying efficacy:

2-HPAA and 4-HPAA show dose-dependent inhibition comparable to arbutin (a known depigmenting agent) .

Renal Clearance and Metabolic Associations

Both 2-HPAA and 4-HPAA are preferentially cleared via renal tubular secretion, correlating with furosemide clearance . However, 4-HPAA demonstrates stronger associations with microbial metabolism in the gut, particularly with uncultured-bacterium-f-Enterobacteriaceae .

Research Findings and Contradictions

- Contradiction in Bioactivity : While 4-HPAA shows marginally higher tyrosinase inhibition than 2-HPAA , the latter exhibits stronger correlations with Lactobacillus species in microbial studies .

- Safety Profile : 2-HPAA is classified as an irritant , but safety data for 3-HPAA and 4-HPAA remain underreported.

Biological Activity

2-Hydroxyphenylacetic acid (2-HPAA), a derivative of phenylacetic acid, is recognized for its diverse biological activities, including antioxidant, antimicrobial, and potential metabolic implications. This article delves into the compound's biological properties, supported by research findings and case studies.

This compound is a weakly acidic compound with slight solubility in water. It can be derived from the metabolism of phenylalanine and is found in various food sources such as natal plum, lemon verbena, half-highbush blueberry, and parsley . The compound's structure includes a hydroxyl group at the ortho position relative to the acetic acid moiety, which plays a critical role in its biological functions.

Antioxidant Activity

The antioxidant properties of 2-HPAA have been extensively studied. Research indicates that it exhibits significant radical scavenging activity, which is essential for mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .

Table 1: Antioxidant Activity Assays for 2-HPAA

| Assay Type | Methodology | Result |

|---|---|---|

| ABTS | Radical scavenging assay | Effective in neutralizing free radicals |

| FRAP | Ferric reducing antioxidant power | High reducing capacity observed |

| CUPRAC | Cupric ion reducing antioxidant capacity | Notable antioxidant activity reported |

The antioxidant activity of 2-HPAA was evaluated using various assays, including ABTS, FRAP, and CUPRAC. These methods demonstrated that 2-HPAA can effectively donate electrons or hydrogen atoms to neutralize free radicals, thus reducing oxidative damage .

Antimicrobial Properties

2-HPAA has shown promising antimicrobial effects against various pathogens. Studies have tested its efficacy against bacteria such as Escherichia coli, Klebsiella aerogenes, Pseudomonas fluorescens, and Bacillus subtilis, as well as fungi like Candida albicans. The results indicated that 2-HPAA possesses both antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity of 2-HPAA

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| K. aerogenes | Strong |

| P. fluorescens | Moderate |

| B. subtilis | Strong |

| C. albicans | Moderate |

Metabolic Implications

Elevated levels of 2-HPAA are often associated with metabolic disorders, particularly insulin resistance and type 2 diabetes mellitus (T2D). It serves as a biomarker indicating impaired glucose metabolism and has been linked to conditions characterized by metabolic dysregulation such as obesity and non-alcoholic fatty liver disease (NAFLD) .

Case Study: Type 2 Diabetes Mellitus

In a clinical study involving patients with T2D, elevated levels of 2-HPAA were correlated with increased oxidative stress markers and insulin resistance. This suggests that monitoring 2-HPAA levels could provide valuable insights into the metabolic status of individuals with T2D, aiding in early detection and management strategies .

The biological activity of 2-HPAA can be attributed to several mechanisms:

- Antioxidant Mechanism : By donating electrons or hydrogen atoms to free radicals, 2-HPAA reduces oxidative stress.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or interferes with metabolic pathways essential for microbial growth.

- Metabolic Regulation : As a metabolite derived from phenylalanine, it reflects the body’s metabolic state and may influence lipid and carbohydrate metabolism.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-hydroxyphenylacetic acid (2-HPAA) in biological samples?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are preferred for sensitive quantification. Urine samples require acidification (pH ~2) to stabilize 2-HPAA, followed by solid-phase extraction (SPE) using C18 columns. Calibration curves should include internal standards (e.g., deuterated 2-HPAA) to correct for matrix effects .

- Validation : Ensure linearity (R² >0.99) across physiological ranges (0.1–50 μM), with intraday and interday precision <15%. Cross-validate with enzymatic assays if available .

Q. How can 2-HPAA be synthesized in a laboratory setting?

- Chemical Synthesis : The Friedel-Crafts alkylation of phenol with chloroacetic acid under acidic conditions (H₂SO₄ catalyst) yields 2-HPAA. Purification involves recrystallization from toluene (melting point: 143–148°C) .

- Microbial Synthesis : Serratia marcescens strain can bioconvert tyrosol isomers into 2-HPAA via hydroxylation. Optimize culture conditions (pH 7.0, 30°C) and monitor yields using HPLC with UV detection at 275 nm .

Q. What are the primary biological sources and metabolic pathways of 2-HPAA?

- Sources : 2-HPAA is a phenylalanine metabolite elevated in phenylketonuria (PKU) and small intestinal bacterial overgrowth (SIBO). It is also linked to Giardia infections due to gut microbiota dysregulation .

- Pathways : Phenylalanine → tyrosine → 4-hydroxyphenylpyruvate → 2-HPAA via oxidative decarboxylation. Tetrahydrobiopterin (BH₄) deficiency disrupts this pathway, necessitating cofactor supplementation (e.g., 5-MTHF) in experimental models .

Advanced Research Questions

Q. How does 2-HPAA stability vary under different experimental conditions, and what precautions are critical?

- Stability : 2-HPAA degrades under heat (>80°C) or prolonged exposure to moisture. Store at 4°C in argon-filled vials to prevent oxidation. Avoid incompatible materials (e.g., strong acids/oxidizers) during handling .

- Handling : Use gloves (nitrile), protective eyewear, and fume hoods. Neutralize waste with 10% sodium bicarbonate before disposal .

Q. What advanced techniques are used to resolve contradictions in 2-HPAA’s role in oxidative stress?

- Contradictions : While 2-HPAA is a reactive oxygen species (ROS) scavenger in vitro, elevated levels in PKU correlate with oxidative damage.

- Resolution : Employ isotopic tracing (¹³C-labeled 2-HPAA) to track metabolic flux in cell cultures. Pair with redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify ROS dynamics in BH₄-deficient models .

Q. How can 2-HPAA be isolated and purified from complex microbial extracts?

- Isolation : Use bioguided fractionation of ethyl acetate extracts. Centrifugation (10,000 ×g, 20 min) removes cell debris, followed by rotary evaporation (40°C) .

- Purification : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:3). Confirm purity (>99%) via NMR (¹H and ¹³C) and high-resolution MS .

Q. Methodological Considerations for Experimental Design

Q. How should researchers design studies to investigate 2-HPAA’s interaction with nitric oxide (NO) pathways?

- Design : Use endothelial cell models (e.g., HUVECs) with BH₄ depletion (e.g., DAHP treatment). Measure NO production (Griess assay) and 2-HPAA levels (LC-MS) under hypoxia (1% O₂). Include controls with BH₄ supplementation .

- Data Analysis : Apply multivariate regression to correlate 2-HPAA concentrations with NO bioavailability, adjusting for confounding factors (e.g., superoxide dismutase activity) .

Q. What are best practices for quantifying 2-HPAA in environmental samples (e.g., tobacco waste)?

Properties

IUPAC Name |

2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVYRRGZDBSHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060633 | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

44 mg/mL | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000555 [mmHg] | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-75-5 | |

| Record name | (2-Hydroxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R9Q59AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 147 °C | |

| Record name | ortho-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.